molecular formula C17H11F3O4S B12534013 Methanesulfonic acid, trifluoro-, 2-oxo-2-(2-phenanthrenyl)ethyl ester CAS No. 817160-38-6

Methanesulfonic acid, trifluoro-, 2-oxo-2-(2-phenanthrenyl)ethyl ester

Cat. No.: B12534013
CAS No.: 817160-38-6
M. Wt: 368.3 g/mol
InChI Key: KWNFKBLXYDXBPR-UHFFFAOYSA-N
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Description

Methanesulfonic acid, trifluoro-, 2-oxo-2-(2-phenanthrenyl)ethyl ester is a complex organic compound with a unique structure that combines the properties of methanesulfonic acid and phenanthrene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, trifluoro-, 2-oxo-2-(2-phenanthrenyl)ethyl ester typically involves the esterification of methanesulfonic acid with a phenanthrene derivative. The reaction conditions often require the use of a strong acid catalyst and an appropriate solvent to facilitate the esterification process .

Industrial Production Methods

The use of continuous flow reactors and advanced purification techniques would be essential to ensure the high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, 2-oxo-2-(2-phenanthrenyl)ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phenanthrene compounds .

Scientific Research Applications

Methanesulfonic acid, trifluoro-, 2-oxo-2-(2-phenanthrenyl)ethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 2-oxo-2-(2-phenanthrenyl)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing methanesulfonic acid and the phenanthrene derivative, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other esters of methanesulfonic acid and phenanthrene derivatives, such as:

Uniqueness

Methanesulfonic acid, trifluoro-, 2-oxo-2-(2-phenanthrenyl)ethyl ester is unique due to its trifluoromethanesulfonyl group, which imparts distinct chemical properties, such as increased acidity and reactivity. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .

Properties

CAS No.

817160-38-6

Molecular Formula

C17H11F3O4S

Molecular Weight

368.3 g/mol

IUPAC Name

(2-oxo-2-phenanthren-2-ylethyl) trifluoromethanesulfonate

InChI

InChI=1S/C17H11F3O4S/c18-17(19,20)25(22,23)24-10-16(21)13-7-8-15-12(9-13)6-5-11-3-1-2-4-14(11)15/h1-9H,10H2

InChI Key

KWNFKBLXYDXBPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C(=O)COS(=O)(=O)C(F)(F)F

Origin of Product

United States

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